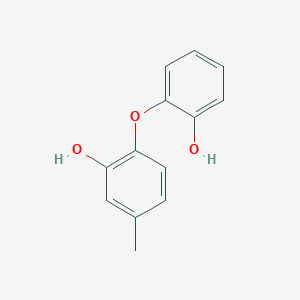
2-(2-Hydroxyphenoxy)-5-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxyphenoxy)-5-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a hydroxyphenoxy group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenoxy)-5-methylphenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-chlorophenol with 2-hydroxy-5-methylphenol in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxyphenoxy)-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxyphenoxy)-5-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxyphenoxy)-5-methylphenol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed biological activities. Additionally, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Hydroxyphenoxy)-1-phenylethanol
- (2-Hydroxyphenoxy)acetic acid
- 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-benzenesulfonamide
Uniqueness
2-(2-Hydroxyphenoxy)-5-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
438543-74-9 |
|---|---|
Molekularformel |
C13H12O3 |
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
2-(2-hydroxyphenoxy)-5-methylphenol |
InChI |
InChI=1S/C13H12O3/c1-9-6-7-13(11(15)8-9)16-12-5-3-2-4-10(12)14/h2-8,14-15H,1H3 |
InChI-Schlüssel |
MZIJGDJZBODVDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


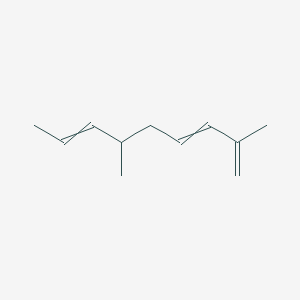
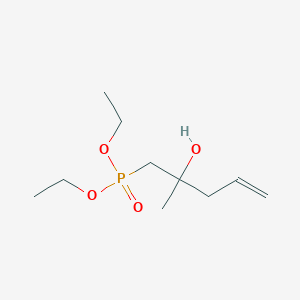
![(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid](/img/structure/B14257373.png)


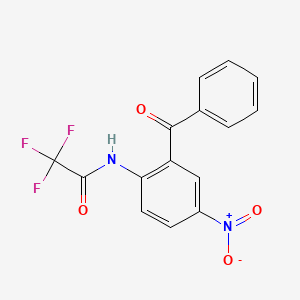
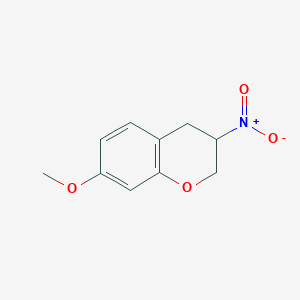
![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)
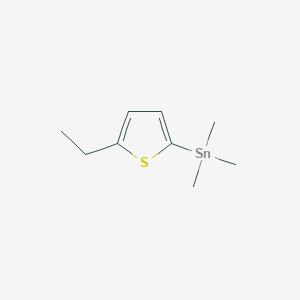
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl-](/img/structure/B14257401.png)
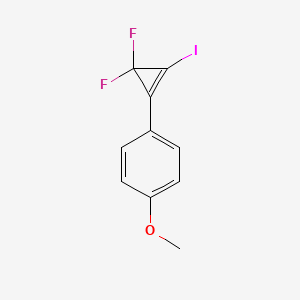

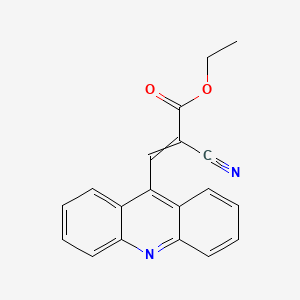
![2,2',2''-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole}](/img/structure/B14257431.png)
